molecular formula C10H12BrN B1406079 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole CAS No. 1368153-67-6

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole

Cat. No.: B1406079
CAS No.: 1368153-67-6
M. Wt: 226.11 g/mol
InChI Key: RAFFCJWZLQPFEX-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole: is a versatile small molecule scaffold with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol . This compound is part of the isoindole family, which is known for its diverse biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell signaling and regulation.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can have significant impacts on cellular function and overall health.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole typically involves the bromination of 3,3-dimethyl-1,2-dihydroisoindole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the isoindole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .

Scientific Research Applications

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole is unique due to its specific substitution pattern and the presence of the isoindole ring, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in

Properties

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(2)9-5-8(11)4-3-7(9)6-12-10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFCJWZLQPFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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